OC(=O)C1(CCCC1)c2cccc(F)c2
. The compound has a molecular weight of 208.23 .
1-(3-Fluorophenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula CHFO. It belongs to the class of cyclopentanecarboxylic acids, characterized by the presence of a cyclopentane ring and a carboxylic acid functional group. The fluorophenyl substituent indicates that a fluorine atom is attached to the phenyl ring at the meta position. This compound is significant in medicinal chemistry and organic synthesis due to its potential biological activities and applications.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and VWR, which provide detailed specifications and certificates of analysis for quality assurance . Additionally, it is documented in chemical databases such as PubChem, which offers comprehensive data on its properties and classifications .
1-(3-Fluorophenyl)cyclopentanecarboxylic acid is classified as:
The synthesis of 1-(3-Fluorophenyl)cyclopentanecarboxylic acid can be achieved through several methods, commonly involving multi-step organic reactions. One prevalent synthetic route includes:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts used, are critical for optimizing yield and purity.
The molecular structure of 1-(3-Fluorophenyl)cyclopentanecarboxylic acid features:
CC1CCC(C1)C(=O)O
for the cyclopentane part and c1cc(ccc1F)
for the phenyl part.1-(3-Fluorophenyl)cyclopentanecarboxylic acid participates in various chemical reactions typical of carboxylic acids and aromatic compounds:
Technical details about these reactions include reaction conditions such as temperature, solvents, and catalysts that influence the reaction pathways and yields.
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structural integrity and purity .
1-(3-Fluorophenyl)cyclopentanecarboxylic acid has potential applications in:
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3